molecular formula C6H9F2N3 B12818799 1H-Imidazole-5-ethanamine, alpha-(difluoromethyl)-

1H-Imidazole-5-ethanamine, alpha-(difluoromethyl)-

Cat. No.: B12818799
M. Wt: 161.15 g/mol
InChI Key: KEEZVRAORFFYPZ-UHFFFAOYSA-N
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Description

1,1-difluoro-3-(1H-imidazol-5-yl)propan-2-amine is a chemical compound that features both fluorine and imidazole functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the chemical and biological properties of the compound, making it a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-difluoro-3-(1H-imidazol-5-yl)propan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1H-imidazole and 1,1-difluoro-2-propanone.

    Formation of Intermediate: The 1H-imidazole is reacted with 1,1-difluoro-2-propanone under basic conditions to form an intermediate compound.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source to yield the final product, 1,1-difluoro-3-(1H-imidazol-5-yl)propan-2-amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1-difluoro-3-(1H-imidazol-5-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the imidazole ring or the fluorinated carbon atoms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce a variety of functionalized imidazole derivatives.

Scientific Research Applications

1,1-difluoro-3-(1H-imidazol-5-yl)propan-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of antifungal and anticancer agents.

    Materials Science: Its unique chemical properties make it a candidate for use in the synthesis of advanced materials, such as polymers and coatings.

    Biological Research: The compound can be used as a probe to study enzyme mechanisms and protein interactions due to its imidazole moiety.

Mechanism of Action

The mechanism of action of 1,1-difluoro-3-(1H-imidazol-5-yl)propan-2-amine involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the fluorine atoms can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1-difluoro-2-(1H-imidazol-5-yl)ethane: Similar structure but with one less carbon atom in the chain.

    1,1-difluoro-3-(1H-pyrazol-5-yl)propan-2-amine: Similar structure but with a pyrazole ring instead of an imidazole ring.

Uniqueness

1,1-difluoro-3-(1H-imidazol-5-yl)propan-2-amine is unique due to the combination of its fluorinated carbon chain and imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C6H9F2N3

Molecular Weight

161.15 g/mol

IUPAC Name

1,1-difluoro-3-(1H-imidazol-5-yl)propan-2-amine

InChI

InChI=1S/C6H9F2N3/c7-6(8)5(9)1-4-2-10-3-11-4/h2-3,5-6H,1,9H2,(H,10,11)

InChI Key

KEEZVRAORFFYPZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)CC(C(F)F)N

Origin of Product

United States

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